2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid
Description
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(5-pyridin-4-ylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-9-1-2-10(15-9)8-3-5-12-6-4-8/h1-6H,7H2,(H,13,14) |
InChI Key |
JIWYSUADWKKFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[5-(Pyridin-4-yl)furan-2-yl]acetic Acid
General Synthetic Strategy
The synthetic route to this compound typically involves:
- Formation of the 5-(pyridin-4-yl)furan core, often via cross-coupling or cyclization methods.
- Introduction of the acetic acid substituent at the 2-position of the furan ring, commonly through alkylation or substitution reactions using haloacetates or related reagents.
- Purification and crystallization to isolate the target compound.
Specific Synthetic Procedures
Alkylation of 5-(Pyridin-4-yl)furan Derivatives
A representative method involves the reaction of 5-(pyridin-4-yl)furan with ethyl bromoacetate under basic conditions to introduce the acetic acid ester group at the 2-position, followed by hydrolysis to yield the free acid.
Procedure : The 5-(pyridin-4-yl)furan is dissolved in ethanol or acetonitrile, and sodium hydroxide or potassium carbonate is added as a base. Ethyl bromoacetate is then added dropwise, and the mixture is refluxed for several hours (typically 4–18 h). After completion, the reaction mixture is acidified to precipitate the acid product, which is purified by recrystallization from ethanol-water mixtures.
Yield and Purity : Yields reported range from 50% to 76%, with melting points around 175–176 °C. Characterization by ^1H-NMR, IR, and mass spectrometry confirms the structure and purity.
Cyclization and Cross-Coupling Approaches
Alternative methods involve:
Cyclization : Construction of the furan ring bearing the pyridin-4-yl substituent via cyclization of appropriate precursors such as 1,4-dicarbonyl compounds with pyridine derivatives under acidic or basic conditions.
Cross-Coupling : Palladium-catalyzed Suzuki or Stille cross-coupling reactions between 5-bromo-furan-2-acetic acid derivatives and pyridin-4-yl boronic acids or stannanes. These methods provide regioselective coupling at the 5-position of the furan ring.
Example : A palladium-catalyzed coupling in a solvent mixture of cyclopentyl methyl ether and water with cesium carbonate as a base at ambient temperature yields the coupled product in 60–70% isolated yield.
Reaction Conditions and Optimization
Solvents : Ethanol, acetonitrile, dioxane, and mixtures with water are commonly used solvents.
Bases : Potassium carbonate, sodium hydroxide, and potassium hydroxide are effective bases for alkylation steps.
Temperature : Reflux temperatures (80–110 °C) are typical for alkylation and coupling reactions; some high-pressure methods use elevated temperatures (up to 170 °C) to improve yields in cyclocondensation reactions.
Additives : Potassium iodide is sometimes added to improve nucleophilicity in substitution reactions.
Purification and Characterization
Crystallization : Final products are often recrystallized from ethanol, ethanol-water mixtures, or isopropanol to achieve high purity.
Characterization : Confirmatory techniques include:
- ^1H-NMR and ^13C-NMR spectroscopy to verify the chemical environment of protons and carbons.
- Infrared spectroscopy (IR) to identify characteristic functional groups such as carboxylic acid (around 1678 cm^-1).
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks consistent with the molecular formula.
- Elemental analysis to verify composition.
Summary of Representative Preparation Data
| Step | Reagents and Conditions | Yield (%) | Melting Point (°C) | Characterization Techniques |
|---|---|---|---|---|
| Alkylation with ethyl bromoacetate | 5-(Pyridin-4-yl)furan, NaOH, ethanol, reflux 4 h | 62 | >375 (decomposition) | ^1H-NMR, IR, ESI-MS, elemental analysis |
| Cross-coupling (Pd-catalyzed) | 5-bromo-furan-2-acetic acid derivative, pyridin-4-yl boronic acid, Cs2CO3, CPME:H2O, rt | 60–73 | 119–165 (varies) | NMR, melting point, chromatographic purity |
| Cyclocondensation (high pressure) | 4-thiazolidinones, ammonium acetate, acetic acid, 150–170 °C, 4 h | 86–98 | Not specified | NMR, IR, reaction monitoring |
Chemical Reactions Analysis
Types of Reactions
2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, such as nitration, bromination, and acylation.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid, bromination using bromine, and acylation using acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitrated, brominated, and acylated furan derivatives.
Scientific Research Applications
2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Heterocyclic Additions: Thiazolidinone or triazolotriazine rings (e.g., ) introduce diverse bioactivity, such as apoptosis induction or enzyme inhibition, absent in the parent furan-acetic acid structure.
Key Observations :
- The target compound likely requires a Suzuki coupling step for pyridin-4-yl introduction, similar to , but yields may vary depending on furan functionalization.
- Multicomponent reactions () offer atom economy but may lack regioselectivity compared to stepwise approaches.
Physicochemical Properties
- Solubility : The pyridin-4-yl group in the target compound likely increases water solubility compared to phenyl-substituted analogs (e.g., ) due to enhanced hydrogen-bonding capacity.
- Stability: Thiazolidinone-containing analogs () may exhibit lower metabolic stability due to the reactive thioxo group, whereas the pyridine-furan structure could offer improved resistance to oxidation.
Biological Activity
2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a furan ring substituted with a pyridine moiety, which is known to enhance its pharmacological properties. Recent studies have indicated that this compound may possess significant antimicrobial , anticancer , and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.22 g/mol. The unique structural characteristics, including the furan and pyridine rings, contribute to its biological activity by potentially interacting with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyridine and furan rings often exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine are effective against a range of bacterial and fungal pathogens. The presence of the furan ring in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against pathogens such as E. coli and Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown significant inhibitory effects against human leukemia cell lines, with IC50 values indicating potent anticancer activity . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, similar to other compounds within its structural class.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of pyridine-furan compounds, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, highlighting its potential as a new antimicrobial agent .
- Cytotoxicity Against Cancer Cell Lines : In a series of experiments assessing the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting it could be developed as an effective anticancer drug .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural features:
- Furan Ring : Enhances lipophilicity and facilitates membrane penetration.
- Pyridine Moiety : Increases binding affinity to biological targets due to nitrogen’s ability to form hydrogen bonds.
Table 1 summarizes the relationship between structural modifications and biological activity based on recent findings:
| Compound Structure | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | Anticancer | 15 |
| 3-Methyl derivative | Antimicrobial | 20 |
| Unsubstituted furan | Low activity | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
